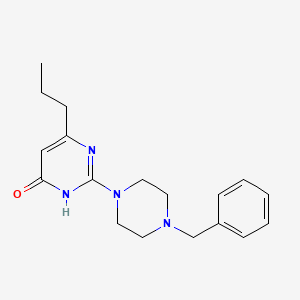
2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone, also known as Prazosin, is a selective alpha-1 adrenergic receptor antagonist used in the treatment of hypertension and post-traumatic stress disorder (PTSD). Prazosin is a member of the class of compounds known as quinazolines and is structurally similar to other alpha-1 blockers such as doxazosin and terazosin.
作用机制
2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone selectively blocks the alpha-1 adrenergic receptors, which are found in smooth muscle cells in blood vessels. By blocking these receptors, 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone causes vasodilation and reduces blood pressure. The drug also has an effect on the sympathetic nervous system, which is responsible for the "fight or flight" response. In patients with PTSD, 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone may help to reduce symptoms such as nightmares and flashbacks by blocking the effects of adrenaline on the brain.
Biochemical and Physiological Effects:
2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to have a number of biochemical and physiological effects. In addition to its effects on blood pressure and the sympathetic nervous system, 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to have anti-inflammatory and antioxidant properties. The drug has also been shown to inhibit the growth of cancer cells in vitro, although more research is needed to determine its potential as an anti-cancer agent.
实验室实验的优点和局限性
2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has a number of advantages for use in lab experiments. The drug is relatively easy to synthesize and is readily available. 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone is also selective for the alpha-1 adrenergic receptor, which makes it a useful tool for studying the effects of alpha-1 receptor activation. However, 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has some limitations in lab experiments. The drug has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels. In addition, 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone may have off-target effects on other receptors, which could complicate interpretation of experimental results.
未来方向
There are a number of potential future directions for research on 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone. One area of interest is the drug's potential as an anti-cancer agent. Further studies are needed to determine the mechanism of action of 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone in inhibiting cancer cell growth and to identify potential targets for drug development. Another area of interest is the use of 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone in the treatment of other conditions such as Raynaud's phenomenon and congestive heart failure. Finally, more research is needed to determine the long-term safety and efficacy of 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone in the treatment of PTSD, as well as to identify potential biomarkers that could be used to predict response to treatment.
合成方法
2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone can be synthesized through a multi-step process that involves the reaction of 2-chloro-6-propylpyrimidin-4-one with benzylamine in the presence of sodium hydride to form the intermediate 2-(4-benzyl-1-piperazinyl)-6-propylpyrimidin-4-one. This intermediate is then reduced with hydrogen gas and palladium on carbon to give the final product, 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone.
科学研究应用
2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been extensively studied for its use in the treatment of hypertension and PTSD. In addition, 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to have potential therapeutic applications in the treatment of other conditions such as benign prostatic hyperplasia, Raynaud's phenomenon, and congestive heart failure.
属性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-2-6-16-13-17(23)20-18(19-16)22-11-9-21(10-12-22)14-15-7-4-3-5-8-15/h3-5,7-8,13H,2,6,9-12,14H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMFCKVAKRCAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylpiperazin-1-yl)-6-propylpyrimidin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethyl]phenol](/img/structure/B6086636.png)

![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide](/img/structure/B6086649.png)
![2-(2,5-dimethyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086657.png)
![3-(4-methoxyphenyl)-7-(2-thienyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6086669.png)
![5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086679.png)
![7-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6086682.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1,4-dimethyl-2-piperazinyl)acetamide](/img/structure/B6086686.png)
![2-{4-(3-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6086697.png)
![(2,4-dimethoxyphenyl){1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6086701.png)
![3-{[(2,4-dimethoxyphenyl)amino]methylene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B6086707.png)
![2-{1-[(2-phenylethyl)amino]propylidene}-1,3-cyclopentanedione](/img/structure/B6086715.png)
![N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6086726.png)
![1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-methoxyphenyl)piperidine](/img/structure/B6086757.png)